molecular formula C12H9Cl2NO2 B8388842 4-(2,4-dichlorobenzyloxy)pyridin-2(1H)-one

4-(2,4-dichlorobenzyloxy)pyridin-2(1H)-one

Cat. No. B8388842
M. Wt: 270.11 g/mol
InChI Key: CJPMOSHHZSCQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorobenzyloxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9Cl2NO2 and its molecular weight is 270.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dichlorobenzyloxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorobenzyloxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-1H-pyridin-2-one

InChI

InChI=1S/C12H9Cl2NO2/c13-9-2-1-8(11(14)5-9)7-17-10-3-4-15-12(16)6-10/h1-6H,7H2,(H,15,16)

InChI Key

CJPMOSHHZSCQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=CC(=O)NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (2,4-dichlorophenyl)methanol (4.10 g, 23.2 mmol), 2-chloro-4-iodopyridine (5.05 g, 21.1 mmol), Cs2CO3 (8.94 g, 27.4 mmol), CuI (4.01 g, 21.1 mmol) and 1,10-phenanthroline (760 mg, 4.22 mmol) in toluene (20 mL) was degassed by bubbling N2 through the suspension for 15 min. The suspension was put under N2, and heated at 105° C. for 18 h. The suspension was cooled, EtOAc (50 mL) was added, and the resulting suspension was passed through a plug of SiO2. The resulting solution was concentrated under reduced pressure. Flash chromatography on silica gel (hexanes/(1:1 EtOAc/hexanes), 100:0 to 0:100) afforded a white solid. A suspension of the white solid and NH4OAc (6.13 g, 79.5 mmol) in 1:1 HCO2H/H2O (40 mL) was heated at reflux with stirring for 4 d. The solution was cooled and concentrated under reduced pressure. The resulting residue was made basic with saturated NaHCO3 solution and the resulting suspension was filtered. The solid was washed with H2O and dried under reduced pressure. Flash chromatography on silica gel ((1:1 EtOAc/hexanes)/(9:0.9:0.1 CH2Cl2/MeOH/NH4OH), 100:0 to 0:100) afforded 1.36 g (24%) of the title compound as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 11.16 (br s, 1H), 7.71 (d, J=2.1 Hz, 1H), 7.61 (d, J=8.1, 1H), 7.50 (dd, J=8.4, 2.1 Hz, 1H), 7.26 (d, J=7.2 Hz, 1H), 5.91 (dd, J=7.5, 2.7 Hz, 1H), 5.81 (d, J=2.4 Hz, 1H), 5.10 (s, 2H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
8.94 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.01 g
Type
catalyst
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
6.13 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
24%

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